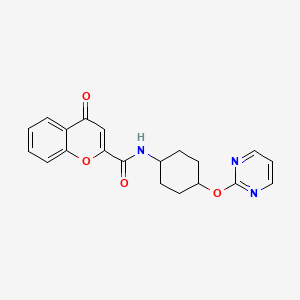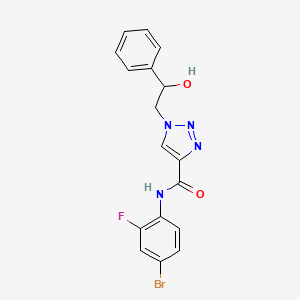![molecular formula C25H22N2O6S B2539305 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 866588-83-2](/img/structure/B2539305.png)
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,3,4-tetrahydroquinoline, which is a structural motif found in various biologically active compounds. The presence of a benzenesulfonyl group and a dimethoxyphenyl acetamide moiety suggests potential for interaction with biological targets, possibly through hydrogen bonding or hydrophobic interactions.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives often involves the Pictet-Spengler reaction, as seen in the synthesis of N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-based triazoles . The starting materials for such syntheses typically include an amine and an aldehyde or ketone, which undergo condensation followed by cyclization. The introduction of the benzenesulfonyl group could be achieved through a sulfonation reaction, while the dimethoxyphenyl acetamide moiety could be introduced via acylation with the corresponding acid chloride or anhydride.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring. The benzenesulfonyl group is a strong electron-withdrawing group, which could influence the electronic distribution within the molecule and potentially stabilize the quinoline moiety. The dimethoxyphenyl group, on the other hand, is an electron-donating group, which could have implications for the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can participate in various chemical reactions. For instance, they can undergo electrophilic aromatic substitution reactions due to the activated nature of the benzene ring. The presence of the benzenesulfonyl group could make the quinoline nitrogen a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the acetamide moiety could be involved in hydrolysis reactions under acidic or basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. The benzenesulfonyl group is likely to increase the compound's acidity, while the dimethoxyphenyl group could contribute to increased solubility in organic solvents. The acetamide moiety could increase the compound's melting point and boiling point due to the potential for hydrogen bonding. The overall lipophilicity of the molecule would be a balance between the hydrophobic benzenesulfonyl group and the more polar acetamide and dimethoxyphenyl groups, which could affect its pharmacokinetic properties .
Applications De Recherche Scientifique
Antitumor Activity
Quinazolinone derivatives, such as those mentioned in the studies by Al-Suwaidan et al. (2016) and others, have been extensively explored for their antitumor activities. These compounds have shown promising broad-spectrum antitumor activities, with some derivatives being more potent than standard chemotherapy drugs like 5-FU. The antitumor effects are attributed to various mechanisms, including interaction with cellular targets like EGFR-TK and B-RAF kinase, which are critical in cancer cell proliferation and survival (Al-Suwaidan et al., 2016).
Radiomodulatory Effects
Quinazolinone derivatives bearing the benzenesulfonamide moiety have also been investigated for their radiomodulatory effects. Compounds with this structure have shown the ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, which is a target for the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2). These effects suggest potential applications in mitigating the damaging effects of gamma radiation, making them promising antioxidant and radiomodulatory agents (Soliman et al., 2020).
Molecular Docking and Spectroscopy Studies
The structural and vibrational characteristics of quinazolinone derivatives have been studied through techniques like FT-IR, FT-Raman, and molecular docking. These studies help in understanding the interaction of these compounds with biological targets, such as the BRCA2 complex, which is significant in cancer research. Molecular docking results have shown that certain quinazolinone derivatives could exhibit inhibitory activity against cancer-related targets, providing insights into their potential therapeutic applications (El-Azab et al., 2016).
Structural and Inclusion Compounds Studies
The structural aspects of quinazolinone derivatives, especially those involving amide-containing isoquinoline derivatives, have been explored to understand their physicochemical properties and interactions. These studies contribute to the knowledge base required for designing more effective quinazolinone-based therapeutic agents by elucidating their structural and electronic characteristics (Karmakar et al., 2007).
Propriétés
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-32-18-12-17(13-19(14-18)33-2)26-24(28)16-27-15-23(25(29)21-10-6-7-11-22(21)27)34(30,31)20-8-4-3-5-9-20/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYSKCBERDJKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}cyclobutan-1-ol](/img/structure/B2539222.png)
![2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2539223.png)

![2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2539226.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2539227.png)

![[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2539232.png)
![[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2539237.png)




![8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2539244.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2539245.png)